10-HYDROXYOCTADECANOIC ACID

Catalog No.
S632252
CAS No.
638-26-6
M.F
C18H36O3
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-HYDROXYOCTADECANOIC ACID

CAS Number

638-26-6

Product Name

10-HYDROXYOCTADECANOIC ACID

IUPAC Name

10-hydroxyoctadecanoic acid

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)

InChI Key

PAZZVPKITDJCPV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)O

Synonyms

10-hydroxy-octadecanoic acid, 10-hydroxyoctadecanoic acid, 10-hydroxystearic acid

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)O

Potential Applications in PPAR Activation

  • Research suggests that the chiral form (R)-10-HSA exhibits peroxisome proliferator-activated receptor (PPAR) agonist activity, particularly towards PPARα. PPARs are a group of nuclear receptors involved in regulating various cellular processes, including lipid metabolism and inflammation. [A study published in the "Journal of Dermatological Science" explores this potential: ]

  • This PPARα activation by (R)-10-HSA has been shown to stimulate collagen synthesis in fibroblast cultures, potentially indicating its use in anti-aging cosmetics. Additionally, it might demonstrate synergistic effects with retinoids in enhancing collagen production, further supporting its potential in this field. [The aforementioned study in the "Journal of Dermatological Science" delves into these aspects.]

Other Research Areas

  • 10-HSA's presence has been detected in various sources, including plants, cancer cell cultures, and mammalian tissues. [This finding is reported in the scientific literature] However, the specific roles it plays in these contexts remain under investigation.

  • The chiral properties and behavior of 10-HSA, particularly the (R)-enantiomer, have also attracted scientific interest. Studies have explored its crystal structure and self-assembly properties in various solvents, aiming to understand the underlying mechanisms and potential applications in material science. [Research on this topic is published in the journal "Crystal Research and Technology": ]

10-Hydroxyoctadecanoic acid, also known as 10-hydroxy stearic acid, is a hydroxy fatty acid that belongs to the class of long-chain fatty acids. It is characterized by the presence of a hydroxyl group at the tenth carbon of the octadecanoic acid structure, which consists of 18 carbon atoms. The molecular formula for 10-hydroxyoctadecanoic acid is C18H36O3, and it has a molecular weight of approximately 300.47 g/mol . This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in pharmaceuticals and biochemistry.

Typical of fatty acids, including:

  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of biodiesel and other applications.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Hydration/Dehydration: It can interconvert with oleic acid through hydration and dehydration reactions, facilitating metabolic pathways in certain microorganisms .

Research indicates that 10-hydroxyoctadecanoic acid exhibits various biological activities:

  • Antimicrobial Properties: It has been shown to have antibacterial activity, making it a subject of interest for developing antibacterial agents .
  • Xenobiotic Role: This compound acts as a bacterial xenobiotic, indicating its potential role in microbial metabolism and detoxification processes .
  • Metabolic Intermediates: It may serve as an intermediate in lipid metabolism, influencing cellular signaling pathways related to inflammation and immunity .

10-Hydroxyoctadecanoic acid can be synthesized through several methods:

  • Microbial Fermentation: Certain bacteria, such as Stenotrophomonas, can convert oleic acid into 10-hydroxyoctadecanoic acid under specific conditions. This method utilizes whole-cell biocatalysis for efficient conversion .
  • Chemical Synthesis: Chemical methods involving the hydroxylation of octadecanoic acid or its derivatives can also yield 10-hydroxyoctadecanoic acid.

The applications of 10-hydroxyoctadecanoic acid span various fields:

  • Cosmetics: Due to its emollient properties, it is used in skin care products.
  • Pharmaceuticals: Its antimicrobial properties make it a candidate for drug formulation.
  • Food Industry: It may be utilized as a food additive or preservative due to its potential health benefits.

Several compounds share structural similarities with 10-hydroxyoctadecanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Octadecanoic AcidSaturated fatty acidNo hydroxyl group; serves as a baseline structure
Oleic AcidUnsaturated fatty acidContains a double bond; different biological roles
12-Hydroxystearic AcidHydroxy fatty acid at position 12Different position of hydroxyl group affects properties
Ricinoleic AcidHydroxy fatty acid at position 12Known for its laxative effects; distinct applications

The uniqueness of 10-hydroxyoctadecanoic acid lies in its specific hydroxyl positioning, which influences its chemical reactivity and biological activity compared to these similar compounds. This positioning allows it to participate in unique biochemical pathways and interactions that differentiate it from other fatty acids.

The microbial hydration of oleic acid to produce 10-hydroxyoctadecanoic acid represents a critical biotransformation pathway catalyzed by oleate hydratase enzymes [1]. This enzymatic process involves the stereospecific addition of water across the carbon-carbon double bond at the ninth position of oleic acid, resulting in the formation of predominantly R-configured 10-hydroxystearic acid [2] [3]. The hydration mechanism has been extensively characterized through structural and biochemical studies, revealing a sophisticated catalytic process that proceeds through acid-catalyzed alkene hydration [4].

The catalytic mechanism involves the positioning of oleic acid within the enzyme's hydrophobic substrate tunnel, where the fatty acid carboxyl group leads the molecule toward the active site [4]. The substrate-free state shows arginine 81 functioning as a gatekeeper that controls fatty acid entrance to the active site, preventing premature substrate binding [4]. Upon flavin adenine dinucleotide binding, conformational changes simultaneously rotate glutamate 82 into its active conformation and arginine 81 out of the hydrophobic substrate tunnel, allowing the fatty acid to rotate into the active site [4].

The reaction proceeds through the formation of a hydronium ion at the active site, which is stabilized by a hydrogen bond network involving glutamate 82, the dipole of helix alpha-7, and surrounding water molecules [4]. The oleic acid double bond attacks this active site hydronium ion, followed by the addition of water to the transient carbocation intermediate formed at carbon-10 [4]. This mechanism ensures both the regiospecificity and stereospecificity observed in the enzymatic hydration process [5].

Kinetic studies have revealed significant variations in enzymatic parameters among different oleate hydratase sources. The enzyme from Elizabethkingia meningoseptica exhibits a Michaelis constant of 0.30 ± 0.26 millimolar and a maximum velocity of 140 ± 15 milliunits per milligram of protein at 30 degrees Celsius and pH 6.0 [1] [6]. Staphylococcus aureus oleate hydratase demonstrates different kinetic properties, with apparent Michaelis constants of 2.1 ± 0.2 micromolar for flavin adenine dinucleotide and 5.9 ± 0.6 micromolar for oleate [7]. The reaction kinetics show cooperative behavior with respect to oleic acid, exhibiting a Hill number of 2.2 ± 0.3, indicating positive cooperativity in substrate binding [7].

Table 1: Kinetic Parameters of Oleate Hydratases from Various Sources

Enzyme SourceKm (mM)Vmax (mU/mg)Temperature (°C)pH OptimumReference
Elizabethkingia meningoseptica0.30 ± 0.26140 ± 15306.0 [1] [6]
Staphylococcus aureus (FAD)2.1 ± 0.2 μMNot specifiedNot specifiedNot specified [7]
Staphylococcus aureus (oleate)5.9 ± 0.6 μMNot specifiedNot specifiedNot specified [7]
Stenotrophomonas maltophiliaNot specifiedNot specified356.5 [8]

The equilibrium of the hydration reaction strongly favors product formation, with concentration ratios consistently observed at 85:15 in favor of 10-hydroxystearic acid over oleic acid [1]. Studies using oxygen-18 labeled water confirmed the incorporation of oxygen-18 at the carbon-10 position of 10-hydroxystearic acid, definitively establishing a hydration mechanism rather than alternative oxidative pathways [1].

Temperature and mixing conditions significantly influence the apparent kinetic parameters of oleate hydratase [6]. At 1,400 revolutions per minute mixing and 30 degrees Celsius, the enzyme exhibits an apparent maximum velocity of 140 ± 15 milliunits per milligram and an apparent Michaelis constant of 0.30 ± 0.26 millimolar [6]. Increasing the mixing speed to 2,200 revolutions per minute at 22 degrees Celsius results in an apparent maximum velocity of 390 ± 70 milliunits per milligram, though with a higher apparent Michaelis constant of 0.56 ± 0.54 millimolar [6].

Oleate Hydratase Enzymology and Cofactor Requirements

Oleate hydratase enzymes belong to a distinct family of flavin adenine dinucleotide-dependent enzymes that catalyze the hydration of unsaturated fatty acids [5]. These enzymes exhibit unique structural characteristics, predominantly forming homodimeric structures with each monomer consisting of four distinct domains [5]. The first three domains collectively form the flavin adenine dinucleotide and substrate binding sites, while the fourth carboxy-terminal domain provides a hydrophobic substrate access channel [5].

The flavin adenine dinucleotide cofactor plays an essential structural role in the oleate hydratase active site, though it does not undergo redox changes during the catalytic cycle [5]. The reduced cofactor, flavin adenine dinucleotide dihydrogen, represents the physiologically relevant species and demonstrates approximately 100-fold higher activity compared to the oxidized form [2] [5]. This dramatic enhancement in activity with the reduced cofactor has been conclusively demonstrated through biochemical processes involving flavin oxidoreductases that generate flavin adenine dinucleotide dihydrogen in situ [2].

Table 2: Cofactor Requirements and Effects on Oleate Hydratase Activity

CofactorActivity LevelKm (μM)NotesReference
FADBaseline (100%)2.1 ± 0.2Required for activity [2] [7]
FADH2~10,000% (100-fold increase)Not determinedTrue active form under physiological conditions [2] [5]
FMNNo activityNot applicableCannot substitute for FAD [7]
NAD/NADHNo activityNot applicableNo influence on activity [7]
NADP/NADPHNo activityNot applicableNo influence on activity [7]

The cofactor specificity of oleate hydratase is highly stringent, with flavin mononucleotide unable to substitute for flavin adenine dinucleotide [7]. Similarly, nicotinamide adenine dinucleotides in both oxidized and reduced forms show no influence on enzyme activity, either alone or when added in combination with flavin adenine dinucleotide [7]. The apparent Michaelis constant for flavin adenine dinucleotide binding is 2.1 ± 0.2 micromolar, consistent with the significant loss of the cofactor during enzyme purification procedures [7].

Structural studies have revealed that flavin adenine dinucleotide binding engages the catalytic loop to facilitate the conformational changes necessary for substrate binding and catalysis [4]. The cofactor binding also dehydrates the active site, leaving a single water molecule connected to glutamate 82, which becomes the reactive hydronium ion species [4]. The unusual ultraviolet-visible spectrum observed for several oleate hydratases may reflect partially reduced cofactor or oxidized flavin adenine dinucleotide that is partially quenched due to protein binding [5].

The conserved active site residues glutamate 122 and tyrosine 241, using Elizabethkingia meningoseptica numbering, are critical for hydratase activity [5]. However, recent structural evidence suggests that the role of the conserved tyrosine in the catalytic mechanism may differ from earlier proposals, as the tyrosyl oxygen forms a hydrogen bond with the backbone carbonyl of valine 505 in all structures, excluding its deprotonation as the first step of the mechanism [5].

Phylogenetic analysis has revealed that oleate hydratases can be classified into different hydratase families with distinct characteristics [9]. Family 3 hydratases, exemplified by Rhodococcus erythropolis oleate hydratase, show unique structural features including a monomeric rather than dimeric organization and replacement of the conserved glutamate residue with methionine [5]. This structural variation suggests the existence of different catalytic mechanisms within the oleate hydratase family [5].

The enzyme demonstrates broad substrate specificity beyond oleic acid, with the capacity to hydrate various unsaturated fatty acids containing cis-9 double bonds [7]. However, fatty acids with trans-9 double bonds or cis double bonds at other positions are not substrates for most oleate hydratases [7]. Some oleate hydratases, such as the enzyme from Lactobacillus acidophilus, exhibit even broader substrate specificity, converting carbon-16 to carbon-22 polyunsaturated fatty acids to their corresponding hydroxy derivatives [10].

Genetic Engineering Approaches for Enhanced Yield

Genetic engineering strategies for enhancing 10-hydroxyoctadecanoic acid production have focused on optimizing enzyme expression, cofactor availability, and cellular localization of oleate hydratase enzymes [11] [12]. Recombinant expression systems have been developed using Escherichia coli as the primary host organism, with various approaches implemented to maximize enzymatic activity and product yield [13] [11].

Periplasmic targeting represents a significant advancement in genetic engineering approaches for oleate hydratase expression [11]. Recombinant Escherichia coli producing oleate hydratase in the periplasm under guidance of the peptide B signal sequence exhibited significantly greater hydration activity compared to cytoplasmic expression [11]. The oleate double bond hydration rate achieved with periplasmic expression exceeded 400 micromoles per gram dry cells per minute, representing more than a 10-fold improvement over cytoplasmic expression systems [11].

The enhanced performance of periplasmic expression systems is attributed to improved fatty acid transport to the catalytic enzymes by bypassing the major mass transport barrier of the cytoplasmic membrane [11]. This approach addresses one of the primary limitations in whole-cell biotransformation systems, where substrate accessibility to the enzyme can become rate-limiting [11]. The specific activities of enzymes targeted to the cytoplasm and periplasm are comparable, confirming that the improvement results from enhanced substrate access rather than changes in intrinsic enzymatic properties [11].

Cofactor engineering represents another critical aspect of genetic enhancement strategies [12]. The expression of genes involved in flavin adenine dinucleotide biosynthesis, including FMN1 and FAD1, has been implemented to ensure adequate cofactor availability for optimal enzyme function [12]. Overexpression of flavin adenine dinucleotide synthase along with oleate hydratase resulted in measurable improvements in 10-hydroxystearic acid production in Saccharomyces cerevisiae systems [12].

Metabolic engineering approaches have incorporated strategies to enhance precursor availability through oleic acid biosynthesis pathway modification [12]. Overexpression of elongase 2 and oleate desaturase genes ensures higher supply of oleic acid substrate, though studies indicate that oleate hydratase activity rather than substrate availability often represents the rate-limiting factor in product formation [12]. The production of 10-hydroxystearic acid did not increase proportionally with enhanced oleic acid accumulation, suggesting that enzyme activity optimization remains the primary target for genetic enhancement [12].

High-copy-number plasmid systems have been employed to achieve maximal enzyme expression levels [12]. Expression of oleate hydratase genes on high-copy-number plasmids resulted in enhanced enzyme production compared to single-copy chromosomal integration approaches [12]. However, the relationship between enzyme expression level and product formation is not always linear, indicating the importance of balanced expression strategies [12].

Codon optimization and expression system selection have proven critical for successful heterologous expression of oleate hydratases [13]. Different oleate hydratase genes exhibit varying expression efficiencies in Escherichia coli, with some enzymes from Stenotrophomonas and Bacillus species showing unsuccessful expression despite multiple attempts [12]. The successful expression of Elizabethkingia meningoseptica oleate hydratase in various host systems demonstrates the importance of compatibility between enzyme structure and host cellular machinery [13] [12].

Protein engineering approaches have focused on enhancing enzyme stability and activity under process conditions [14]. The development of oleate hydratase variants with improved thermostability and pH tolerance enables operation under more favorable industrial conditions [14]. Site-directed mutagenesis studies targeting conserved active site residues have provided insights into structure-function relationships while identifying potential targets for rational enzyme improvement [5].

The integration of multiple genetic modifications has yielded synergistic improvements in overall system performance [12]. Combined overexpression of oleate hydratase, cofactor biosynthesis genes, and substrate supply pathways represents a holistic approach to metabolic engineering for enhanced 10-hydroxystearic acid production [12]. However, the optimization of individual components must be carefully balanced to avoid metabolic burden and ensure stable enzyme expression [12].

Industrial-Scale Bioprocessing Using Recombinant Systems

Industrial-scale bioprocessing for 10-hydroxyoctadecanoic acid production has achieved remarkable progress through the development of efficient recombinant systems capable of high-yield biotransformation [8] [14]. Whole-cell biocatalysis using recombinant Escherichia coli expressing oleate hydratase has demonstrated exceptional performance, with production systems achieving substrate concentrations up to 90 grams per liter and conversion yields exceeding 96 percent [8] [14].

The optimization of reaction conditions represents a critical aspect of industrial bioprocessing development [8]. For Stenotrophomonas maltophilia oleate hydratase expressed in Escherichia coli, optimal conditions include pH 6.5, temperature 35 degrees Celsius, 0.05 percent weight per volume Tween 40, 10 grams per liter cell concentration, and 50 grams per liter oleic acid [8]. Under these optimized conditions, whole recombinant cells produced 49 grams per liter 10-hydroxystearic acid within 4 hours, achieving a conversion yield of 98 percent weight per weight [8].

Table 3: Production Yields of 10-Hydroxystearic Acid in Industrial Systems

Production SystemSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Yield (%)Reaction Time (h)Space-Time Yield (g/L/d)Reference
E. coli (S. maltophilia OhyA)5049984294 [8]
E. coli (P. aminophilus OhyA)9086.496.14552 [14]
E. coli periplasmic expressionNot specifiedNot specifiedNot specifiedNot specifiedNot specified [11]
S. cerevisiae (E. meningoseptica)Not specified0.006Not specified72Not specified [12]

The volumetric productivity achieved in optimized recombinant systems reaches 12.3 grams per liter per hour, with specific productivity of 1.23 grams per gram cells per hour [8]. These productivity values represent substantial improvements over native microbial systems, with 18 percent higher yield, 2.5-fold higher volumetric productivity, and 2.5-fold higher specific productivity compared to wild-type Stenotrophomonas maltophilia cells [8].

Scale-up studies have demonstrated the feasibility of large-scale production using recombinant systems [14]. Pilot-scale reactions performed at 1-liter scale with 90 grams per liter oleic acid substrate achieved conversion of 96.1 percent using 10 grams per liter lyophilized enzyme within 4 hours [14]. The space-time yield reached 552 grams per liter per day, representing one of the highest productivities reported for microbial 10-hydroxystearic acid production [14].

Process intensification strategies have focused on maximizing substrate loading while maintaining high conversion efficiency [14]. The successful biotransformation of oleic acid concentrations up to 90 grams per liter demonstrates the robustness of engineered systems under high substrate loading conditions [14]. The maintenance of high conversion yields at elevated substrate concentrations indicates effective enzyme stability and substrate mass transfer characteristics [14].

Downstream processing considerations have been integrated into bioprocess design to facilitate product recovery and purification [2]. The development of preparative procedures for stereoselective synthesis enables the production of optically pure R-10-hydroxystearic acid with enantiomeric excess greater than 97 percent [2]. The product precipitates from reaction solvents containing water, glycerol, and ethanol, allowing convenient recovery by simple filtration with greater than 90 percent yield [2].

Cofactor regeneration systems have been implemented to sustain enzymatic activity during extended reaction periods [15] [2]. The integration of glucose dehydrogenase with cytochrome P450 systems enables regeneration of reduced nicotinamide adenine dinucleotide phosphate required for cofactor maintenance [15]. Alternatively, flavin oxidoreductase systems facilitate the in situ generation of flavin adenine dinucleotide dihydrogen, the active cofactor form for oleate hydratase [2].

Economic considerations for industrial implementation include enzyme production costs, substrate costs, and product market value [16]. Techno-economic analyses of similar bioprocesses indicate enzyme costs can be maintained below 4 dollars per kilogram through optimized fermentation and downstream processing [16]. The development of robust, high-expressing recombinant systems contributes significantly to overall process economics by maximizing volumetric productivity and minimizing production time [16].

Quality control measures for industrial production encompass enzyme activity monitoring, product purity assessment, and stereochemical verification [2]. The maintenance of consistent product quality requires careful control of reaction conditions, particularly pH, temperature, and cofactor availability [8]. Analytical methods including gas chromatography-mass spectrometry and high-performance liquid chromatography enable comprehensive product characterization and process monitoring [14].

XLogP3

6.5

Other CAS

638-26-6

Wikipedia

10-hydroxystearic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 08-15-2023

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